molecular formula C18H35ClO3 B15179799 9-Chloro-10-hydroxyoctadecanoic acid CAS No. 2632-61-3

9-Chloro-10-hydroxyoctadecanoic acid

Cat. No.: B15179799
CAS No.: 2632-61-3
M. Wt: 334.9 g/mol
InChI Key: OBJQYZRZIIFTBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-10-hydroxyoctadecanoic acid typically involves the chlorination of 10-hydroxyoctadecanoic acid. One common method is the reaction of 10-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 9th position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-10-hydroxyoctadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Chloro-10-hydroxyoctadecanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-chloro-10-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 10th position allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom at the 9th position can influence the compound’s reactivity and binding affinity. These structural features enable the compound to modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 9-Chloro-10-hydroxyoctadecanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octadecanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2632-61-3

Molecular Formula

C18H35ClO3

Molecular Weight

334.9 g/mol

IUPAC Name

9-chloro-10-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22)

InChI Key

OBJQYZRZIIFTBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O

Origin of Product

United States

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